molecular formula C6H10O3 B11769782 cis-2-Methyltetrahydrofuran-3-carboxylic acid

cis-2-Methyltetrahydrofuran-3-carboxylic acid

Cat. No.: B11769782
M. Wt: 130.14 g/mol
InChI Key: YXVATTQXDIZNEP-RFZPGFLSSA-N
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Description

cis-2-Methyltetrahydrofuran-3-carboxylic acid: is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a carboxylic acid group at the third position and a methyl group at the second position in the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methyl-3-buten-1-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived feedstocks. For example, the conversion of biomass to platform chemicals like 2-methyltetrahydrofuran can be achieved using metal-based catalysts. These catalysts facilitate the conversion of biomass-derived sugars into the desired product through a series of catalytic reactions .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-2-Methyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: cis-2-Methyltetrahydrofuran-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(2R,3R)-2-methyloxolane-3-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1

InChI Key

YXVATTQXDIZNEP-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCO1)C(=O)O

Canonical SMILES

CC1C(CCO1)C(=O)O

Origin of Product

United States

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